N-TERT-BUTYL-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
Description
N-TERT-BUTYL-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a pyridin-2-ylmethyl group and a tert-butylcarboxamide group
Properties
IUPAC Name |
N-tert-butyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-15(2,3)17-14(20)19-10-8-18(9-11-19)12-13-6-4-5-7-16-13/h4-7H,8-12H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCMBGRYOSYPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN(CC1)CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-TERT-BUTYL-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group is introduced via a nucleophilic substitution reaction using pyridine-2-carboxaldehyde and a suitable alkylating agent.
Formation of the Tert-Butylcarboxamide Group: The tert-butylcarboxamide group is introduced by reacting the intermediate compound with tert-butyl isocyanate under mild conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. The key steps include:
Bulk Synthesis of Intermediates: Large-scale synthesis of the piperazine core and pyridin-2-ylmethyl intermediates.
Optimization of Reaction Conditions: Optimization of reaction conditions to ensure high yield and purity of the final product.
Purification and Isolation: Purification of the final product using techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-2-ylmethyl group, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: Corresponding amine derivatives.
Substitution Products: Various functionalized piperazine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthetic Intermediates: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Enzyme Inhibition: It can act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound is being explored for its potential as a therapeutic agent in the treatment of diseases such as tuberculosis and cancer.
Pharmacokinetics: Studies on its pharmacokinetic properties are being conducted to understand its absorption, distribution, metabolism, and excretion.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular signaling pathways, modulating processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
N-TERT-BUTYL-4-(PYRIDIN-3-YL)PIPERAZINE-1-CARBOXAMIDE: This compound has a similar structure but with the pyridine ring substituted at the 3-position instead of the 2-position.
N-TERT-BUTYL-4-(PYRIDIN-4-YL)PIPERAZINE-1-CARBOXAMIDE: In this compound, the pyridine ring is substituted at the 4-position.
N-TERT-BUTYL-4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBOXYLIC ACID: This compound has a carboxylic acid group instead of a carboxamide group.
Uniqueness: N-TERT-BUTYL-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
